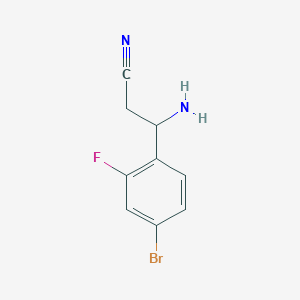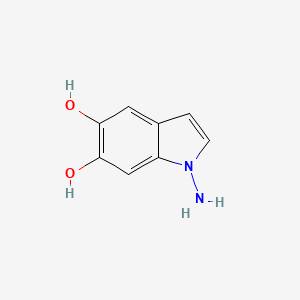
1-Amino-1h-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1h-indole-5,6-diol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1h-indole-5,6-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1h-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-1h-indole-5,6-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-1h-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The amino and diol groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
1-Amino-1h-indole-5,6-diol is unique due to the presence of both amino and diol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that other indole derivatives may not be suitable for .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1-aminoindole-5,6-diol |
InChI |
InChI=1S/C8H8N2O2/c9-10-2-1-5-3-7(11)8(12)4-6(5)10/h1-4,11-12H,9H2 |
Clave InChI |
JMZKGFKNOKGVBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=CC(=C(C=C21)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


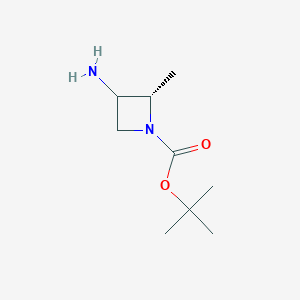
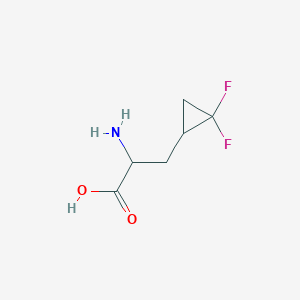
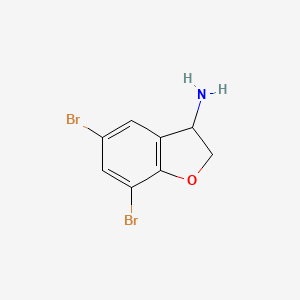

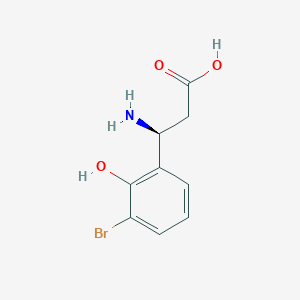
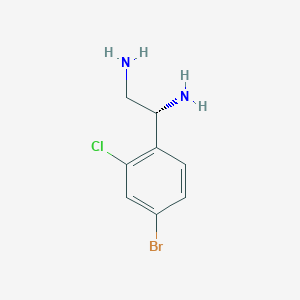
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
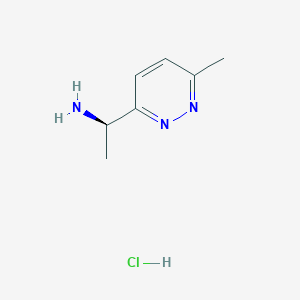
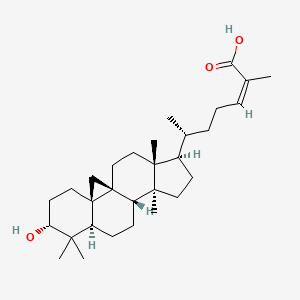

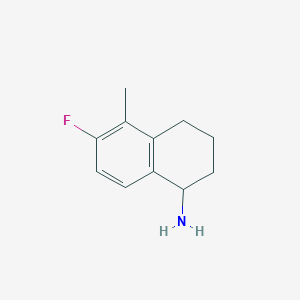
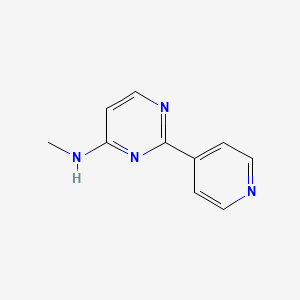
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
